![molecular formula C15H26ClNO3Si B14471610 N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine CAS No. 69957-59-1](/img/structure/B14471610.png)
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a silanamine core with three isopropoxy groups and a 4-chlorophenyl group attached to the nitrogen atom. Its distinct structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine typically involves the reaction of 4-chloroaniline with a silane compound that has three isopropoxy groups. One common method involves the use of chlorosilanes and isopropanol under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the silanamine core.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the 4-chlorophenyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
Uniqueness
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine stands out due to its silanamine core with three isopropoxy groups, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other compounds may not be suitable for.
Propiedades
Número CAS |
69957-59-1 |
|---|---|
Fórmula molecular |
C15H26ClNO3Si |
Peso molecular |
331.91 g/mol |
Nombre IUPAC |
4-chloro-N-tri(propan-2-yloxy)silylaniline |
InChI |
InChI=1S/C15H26ClNO3Si/c1-11(2)18-21(19-12(3)4,20-13(5)6)17-15-9-7-14(16)8-10-15/h7-13,17H,1-6H3 |
Clave InChI |
WCJYUJLAABMYBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](NC1=CC=C(C=C1)Cl)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


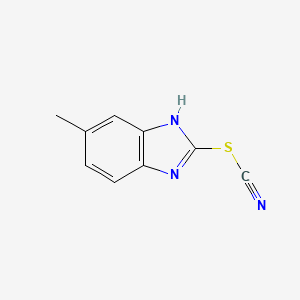
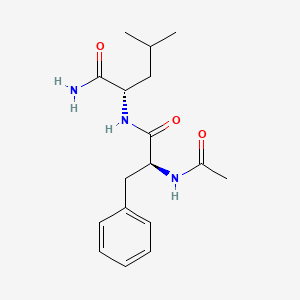
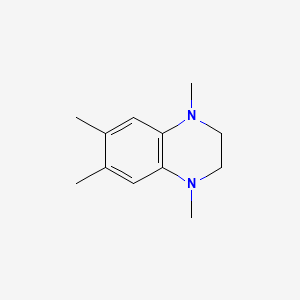
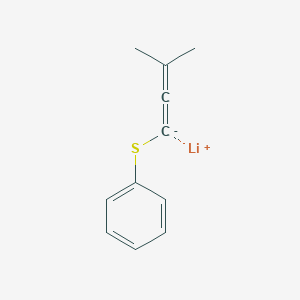
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
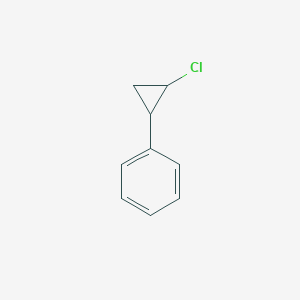
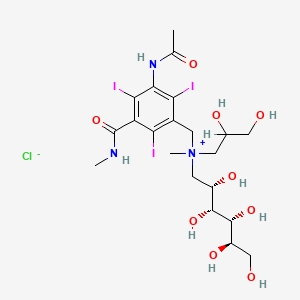
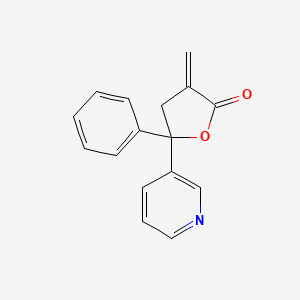
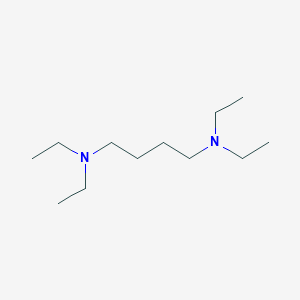
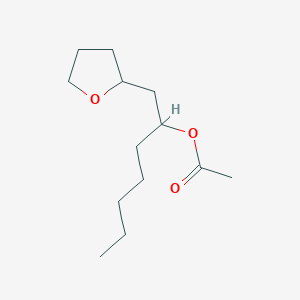
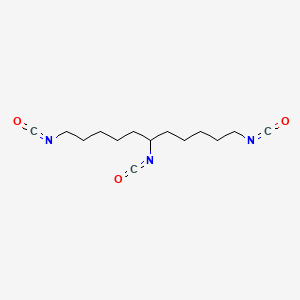
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)

![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
